molecular formula C11H12N2O4 B162850 4-Acetylaminohippuric acid CAS No. 1984-38-9

4-Acetylaminohippuric acid

Cat. No.: B162850
CAS No.: 1984-38-9
M. Wt: 236.22 g/mol
InChI Key: VLSCGEIQKZBMEA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-acetylaminohippuric acid typically involves the acylation of 4-aminobenzoic acid with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds as follows:

    Acylation: 4-aminobenzoic acid reacts with acetic anhydride in the presence of pyridine to form 4-acetylaminobenzoic acid.

    Coupling: The 4-acetylaminobenzoic acid is then coupled with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Acetylaminohippuric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the acetylamino group to an amino group.

    Substitution: The acetylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

    Substitution: Substitution reactions often require catalysts or specific reagents depending on the desired functional group.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of 4-aminohippuric acid.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Acetylaminohippuric acid has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a diagnostic agent.

    Industry: It is used in the production of dyes, pharmaceuticals, and other chemical products.

Mechanism of Action

The mechanism of action of 4-acetylaminohippuric acid involves its interaction with specific molecular targets and pathways. The compound can be metabolized to form active intermediates that interact with enzymes and receptors in the body. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison: Unlike 4-aminohippuric acid, which is primarily used in renal diagnostics, 4-acetylaminohippuric acid has broader applications in chemistry, biology, and industry .

Properties

IUPAC Name

2-[(4-acetamidobenzoyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c1-7(14)13-9-4-2-8(3-5-9)11(17)12-6-10(15)16/h2-5H,6H2,1H3,(H,12,17)(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSCGEIQKZBMEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20173583
Record name 4-Acetylaminohippuric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20173583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1984-38-9
Record name 4-Acetylaminohippuric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001984389
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Acetylaminohippuric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20173583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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